3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide
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Overview
Description
3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of compounds Benzofuran derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Scientific Research Applications
3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide has several scientific research applications, including:
Future Directions
Benzofuran derivatives have shown promise in various fields, particularly in the development of anticancer agents . The outstanding inhibitory potency of these compounds against a panel of human cancer cells encourages medicinal chemists to explore new areas to improve human health and reduce suffering . This suggests that “3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide” and similar compounds could have potential future applications in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, are known to interact with a wide range of biological targets due to their unique structural features .
Mode of Action
Benzofuran derivatives have been shown to exhibit a variety of biological activities, including antimicrobial and anticancer properties . These activities are likely due to the interaction of these compounds with their respective targets, leading to changes in cellular processes.
Biochemical Pathways
, benzofuran derivatives have been shown to impact a variety of biological processes. For instance, they have demonstrated potent biological properties, such as antitumor, antibacterial, antioxidative, and antiviral properties .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide array of biological activities, suggesting that they can induce significant molecular and cellular changes .
Preparation Methods
The synthesis of 3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of benzofuran-2-carboxylic acid.
Amidation Reaction: The benzofuran-2-carboxylic acid is then subjected to an amidation reaction with 3,4-dimethoxyaniline to form the corresponding amide.
Transamidation: The final step involves a transamidation reaction to yield the desired this compound.
Chemical Reactions Analysis
3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different substituents.
Transamidation: This reaction is commonly used to modify the amide group in the compound.
Common reagents used in these reactions include palladium catalysts for C–H arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Vilazodone: An antidepressant.
What sets this compound apart is its unique structural features and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-[(3,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-13-8-7-10(9-14(13)24-2)18(22)20-15-11-5-3-4-6-12(11)25-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFLOKVZCJLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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